1-Palmitoyl-sn-glycero-3-phosphoethanolamine
Overview
Description
16:0 Lyso PE, also known as 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, is a lysophosphatidylethanolamine. It is a minor lipid found in low levels in plasma membranes and serum. This compound is generated through the action of phospholipase A2 (PLA2) and plays a role in various biological processes .
Mechanism of Action
Target of Action
1-Palmitoyl-sn-glycero-3-phosphoethanolamine (1-PGPE) is a synthetic phospholipid that is extensively used in biochemical and biophysical research to model cellular membranes and study lipid interactions . It is known to interact with various cellular targets, including lysophospholipid acyltransferases .
Mode of Action
1-PGPE interacts with its targets by integrating into the cellular membrane, where it can influence membrane curvature . It also serves as a substrate for lysophospholipid acyltransferases, enzymes that play a crucial role in the metabolism of lysophospholipids .
Biochemical Pathways
1-PGPE is involved in several biochemical pathways. It is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which GPEtn is methylated three times to yield GPCho . It is also a precursor for anandamide (N-arachidonoylethanolamine), an endocannabinoid neurotransmitter .
Result of Action
1-PGPE has been shown to exhibit proinflammatory activity . It can enhance the secretion of IL-6, IL-1β, IL-12, and TNF-α in M1 macrophages . It also inhibits the growth of L. donovani promastigotes, indicating potential antimicrobial activity .
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-sn-glycero-3-phosphoethanolamine interacts with various enzymes and proteins. It is used as a substrate to identify, differentiate, and characterize lysophosphocholine acyl transferases . These interactions are essential for various biological effects .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and leading to respiratory distress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from pulling the alveolar membranes inwards .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that its serum levels decrease in a mouse model of alcohol-induced liver injury and in a hepatocellular carcinoma mouse xenograft model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is an important precursor for glycerophosphocholine via the PEMT (phosphatidylethanolamine N-methyltransferase) pathway, in which it is methylated three times to yield GPCho .
Preparation Methods
Synthetic Routes and Reaction Conditions: 16:0 Lyso PE can be synthesized through the hydrolysis of phosphatidylethanolamine (PE) using phospholipase A2 (PLA2). The reaction typically involves the use of an aqueous buffer solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: Industrial production of 16:0 Lyso PE involves large-scale enzymatic hydrolysis of phosphatidylethanolamine. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 16:0 Lyso PE undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized lipid species.
Reduction: Reduction reactions can convert oxidized forms of 16:0 Lyso PE back to their original state.
Substitution: This reaction involves the replacement of the hydroxyl group with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled pH and temperature.
Major Products Formed:
Oxidation: Oxidized lipid species.
Reduction: Reduced forms of 16:0 Lyso PE.
Substitution: Substituted derivatives of 16:0 Lyso PE.
Scientific Research Applications
16:0 Lyso PE has a wide range of applications in scientific research:
Chemistry: It is used in studies involving lipidomics and the analysis of lipid profiles in various biological samples.
Biology: 16:0 Lyso PE is involved in cellular signaling pathways and membrane dynamics.
Industry: It is used in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Comparison with Similar Compounds
160 Lyso PC (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine): Similar in structure but differs in the head group, which is choline instead of ethanolamine.
160 Lyso PA (1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate): Similar in structure but has a phosphate group instead of ethanolamine.
Uniqueness: 16:0 Lyso PE is unique due to its specific head group (ethanolamine), which imparts distinct biochemical properties and interactions compared to other lysophospholipids. Its role in cellular signaling and membrane dynamics sets it apart from similar compounds .
Properties
IUPAC Name |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22/h20,23H,2-19,22H2,1H3,(H,25,26)/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYMBNSKXOXSKW-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPE(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53862-35-4 | |
Record name | LysoPE(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011503 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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